molecular formula C21H21NO7 B2647653 3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 919741-84-7

3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2647653
CAS No.: 919741-84-7
M. Wt: 399.399
InChI Key: OWXYPGJFJBWKBX-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core substituted with methoxy and dimethoxyphenyl groups, as well as a dimethylcarbamate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and dimethoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the dimethylcarbamate moiety: This step involves the reaction of the chromen-4-one derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and dimethoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • 3,4-dimethoxyphenylacetic acid
  • (3,4-dimethoxyphenyl)methanol

Uniqueness

3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its specific combination of functional groups and its chromen-4-one core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-22(2)21(24)29-13-9-17(27-5)19-18(10-13)28-11-14(20(19)23)12-6-7-15(25-3)16(8-12)26-4/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXYPGJFJBWKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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